molecular formula C24H18N2O3S B2916644 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902496-49-5

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2916644
CAS No.: 902496-49-5
M. Wt: 414.48
InChI Key: QXYRQCCAODFFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N2O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothieno-pyrimidines. Its unique structure features a benzothieno ring fused with a pyrimidine moiety, alongside a benzyl and a methoxyphenyl substituent. This compound has garnered interest due to its potential biological activities, which are currently under investigation.

  • Molecular Formula : C24H18N2O3S
  • Molecular Weight : 414.5 g/mol
  • Structural Features : The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds within the benzothieno-pyrimidine class, including 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, exhibit various pharmacological effects. These effects include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds similar to this one have been noted for their anti-inflammatory activities, which could be leveraged in therapeutic applications .

The biological mechanisms through which 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects are not fully elucidated. However, it is hypothesized that:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Molecular Docking Studies : Computational studies have shown promising binding interactions with target proteins associated with bacterial growth and inflammation .

Comparative Analysis

The following table summarizes the biological activity of 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in comparison with structurally similar compounds:

Compound NameMIC (μg/mL)Key Features
1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione<40Broad-spectrum antimicrobial activity
1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione<50Hydroxy group substitution alters activity profile
3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine<30Halogenated derivatives with enhanced pharmacological properties

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds. For example:

  • A study on benzothiazole derivatives indicated significant antimicrobial activity against various pathogens. The findings suggest that modifications to the benzothiazole structure can enhance efficacy .
  • Another research effort focused on pyrimidine analogs demonstrated their analgesic and anti-inflammatory properties. These analogs were found to inhibit multiple bacterial pathways effectively .

Future Directions

Further research is essential to fully characterize the biological activity of 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Key areas for future exploration include:

  • In Vitro and In Vivo Studies : Comprehensive testing to determine the efficacy and safety profiles.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

Properties

CAS No.

902496-49-5

Molecular Formula

C24H18N2O3S

Molecular Weight

414.48

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

QXYRQCCAODFFGJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.